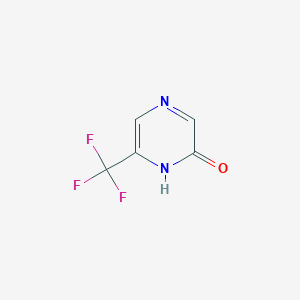

6-Trifluoromethyl-pyrazin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-2-4(11)10-3/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKPQZDGROUDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 Trifluoromethyl Pyrazin 2 Ol

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring's electron-deficient nature, compounded by the -CF3 group, generally renders it unreactive toward electrophilic aromatic substitution (EAS). nih.gov Such reactions typically require electron-rich aromatic systems that can act as nucleophiles. masterorganicchemistry.commasterorganicchemistry.commakingmolecules.com The strong deactivation of the ring makes electrophilic attack energetically unfavorable.

Conversely, the electron-poor character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (NAS), provided a suitable leaving group is present on the ring. nih.govlibretexts.org Electron-withdrawing substituents, such as the trifluoromethyl group, are known to activate aromatic rings for NAS by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org For 6-Trifluoromethyl-pyrazin-2-ol, the hydroxyl group itself is a poor leaving group. However, its conversion to a better leaving group (e.g., a halide or triflate) would facilitate NAS reactions at that position. In such a scenario, the trifluoromethyl group would act as an ortho, para-director for the incoming nucleophile. libretexts.org

Reactions Involving the Hydroxyl Moiety (e.g., O-Alkylation, O-Acylation, Etherification)

The hydroxyl group of this compound is a key site for derivatization, behaving as a typical heterocyclic alcohol. It can readily undergo a variety of transformations to yield functionalized analogues.

O-Alkylation and Etherification: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then be alkylated with alkyl halides to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base, leads to the formation of corresponding esters.

Conversion to Halides: A crucial transformation for further functionalization, especially for cross-coupling reactions, is the conversion of the hydroxyl group into a chloro substituent. This is often achieved by treatment with reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This reaction is a common strategy for activating similar heterocyclic alcohols for subsequent nucleophilic substitution or coupling reactions. nih.gov

Table 1: Representative Reactions of the Hydroxyl Moiety

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| O-Alkylation | NaH, CH3I | 2-Methoxy-6-(trifluoromethyl)pyrazine |

| O-Acylation | Acetyl chloride, Pyridine (B92270) | 6-(Trifluoromethyl)pyrazin-2-yl acetate (B1210297) |

| Chlorination | POCl3 | 2-Chloro-6-(trifluoromethyl)pyrazine |

Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is renowned for its high stability and is generally robust under a wide range of reaction conditions. tcichemicals.com This stability is attributed to the strength of the carbon-fluorine bonds. Transformations of the -CF3 group are challenging and often require harsh conditions or specific reagents. tcichemicals.com For instance, selective C-F bond cleavage can sometimes be achieved using potent Lewis acids like boron tribromide. tcichemicals.com However, in the context of derivatizing this compound, the -CF3 group is typically preserved as a key pharmacophore that imparts specific electronic and lipophilic properties to the molecule. Its primary role is to influence the reactivity of the pyrazine ring rather than being a site for transformation itself. sciengine.comresearchgate.net

Redox Chemistry and Hydrogenation Reactions

The redox behavior of this compound is influenced by the electron-deficient pyrazine ring and the -CF3 group. Trifluoromethyl-containing compounds have been studied for their redox potentials, which are important in understanding their stability and potential for involvement in single-electron transfer processes. sciengine.comresearchgate.net

Hydrogenation of the pyrazine ring is a possible transformation. Catalytic hydrogenation of pyrazine derivatives can lead to the corresponding piperazines. The specific conditions (catalyst, pressure, temperature) required for the hydrogenation of this compound would depend on the desired degree of reduction and the need to preserve the trifluoromethyl group, which is generally stable to catalytic hydrogenation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are highly applicable for the derivatization of heterocyclic systems. nih.gov For this compound, these reactions necessitate the prior conversion of the hydroxyl group into a more effective leaving group, such as a chloride, bromide, iodide, or triflate. Once converted, the resulting halo- or triflyloxy-pyrazine can serve as a substrate for various coupling reactions.

Suzuki Coupling: The reaction of the corresponding 2-halopyrazine derivative with a boronic acid or ester, catalyzed by a palladium complex, would yield aryl- or vinyl-substituted pyrazines. nih.gov

Buchwald-Hartwig Amination: This reaction would involve the palladium-catalyzed coupling of the 2-halopyrazine with an amine, providing access to a wide range of 2-amino-6-(trifluoromethyl)pyrazine derivatives. nih.gov

Sonogashira Coupling: The coupling of the 2-halopyrazine with a terminal alkyne under palladium-copper catalysis would furnish 2-alkynyl-6-(trifluoromethyl)pyrazines. nih.gov

The highly electron-deficient nature of the pyrazine system facilitates these cross-coupling reactions. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-(trifluoromethyl)pyrazine

| Coupling Reaction | Coupling Partner | Catalyst/Ligand Example | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4 | 2-Phenyl-6-(trifluoromethyl)pyrazine |

| Buchwald-Hartwig | Diethylamine | Pd2(dba)3, Xantphos | 2-(Diethylamino)-6-(trifluoromethyl)pyrazine |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI | 2-(Phenylethynyl)-6-(trifluoromethyl)pyrazine |

Synthesis of Functionalized this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold is a critical step for creating versatile synthetic intermediates. Halogenation can be achieved through two primary routes:

Conversion of the Hydroxyl Group: As previously discussed (Section 3.2), the -OH group can be replaced by a chlorine atom using reagents like POCl3.

Electrophilic Halogenation of the Ring: Direct halogenation of the pyrazine ring can be performed using electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity of this reaction is controlled by the directing effects of the existing substituents. The hydroxyl group is a strong activating group and an ortho, para-director. The trifluoromethyl group is a deactivating meta-director. In this case, the powerful directing effect of the hydroxyl group would likely dominate, leading to halogenation at the positions ortho or para to it (C3 or C5).

Given the electronic landscape of the molecule, these halogenated derivatives are valuable precursors for a multitude of subsequent transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. libretexts.org

Amination and Amidation

The introduction of amino and amido functionalities to the this compound core is a key transformation for modifying its chemical properties and for the development of compounds with potential biological applications. While direct amination of the pyrazin-2-ol can be challenging, related transformations involving activated precursors or analogous heterocyclic systems provide insight into potential synthetic strategies.

One effective strategy for the amidation of electron-deficient amino-heterocycles, which can be conceptually applied to derivatives of this compound, involves the use of specific coupling agents to facilitate the reaction between the amine and a carboxylic acid. For instance, the coupling of electron-deficient pyrazine amines with a range of aryl and heteroaryl carboxylic acids has been successfully achieved using a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to activate the carboxylic acid. This method has proven effective where other common coupling agents have failed, suggesting its potential utility for the amidation of derivatives of this compound.

Below is a table summarizing representative amidation reactions of electron-deficient aminopyrazines, which serve as a model for the potential reactivity of aminated derivatives of this compound.

| Amine Reactant | Carboxylic Acid Reactant | Coupling Reagents | Product | Yield (%) |

| 2-Aminopyrazine (B29847) | Benzoic acid | MsCl, NMI | N-(Pyrazin-2-yl)benzamide | 82 |

| 2-Aminopyrazine | 4-Methoxybenzoic acid | MsCl, NMI | 4-Methoxy-N-(pyrazin-2-yl)benzamide | 75 |

| 2-Aminopyrazine | Thiophene-2-carboxylic acid | MsCl, NMI | N-(Pyrazin-2-yl)thiophene-2-carboxamide | 68 |

| 2-Amino-5-bromopyrazine | Benzoic acid | MsCl, NMI | N-(5-Bromopyrazin-2-yl)benzamide | 78 |

This table presents data analogous to the amidation of this compound derivatives, based on reported methods for other electron-deficient pyrazines.

Formation of Condensed and Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of a variety of condensed and fused heterocyclic systems. These more complex molecules are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The construction of these systems typically involves the initial conversion of the pyrazin-2-ol to a derivative containing a suitable functional group that can participate in a subsequent cyclization reaction.

A common strategy involves the transformation of the pyrazin-2-ol to a 2-aminopyrazine derivative, which can then be used as a building block for the synthesis of fused systems like imidazo[1,2-a]pyrazines. The synthesis of imidazo[1,2-a]pyrazines can be achieved through the condensation of 2-aminopyrazines with α-halocarbonyl compounds. This reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization.

Another important class of fused heterocycles accessible from pyrazine precursors are pyrazolo[1,5-a]pyrimidines. The synthesis of these systems often starts from a 5-aminopyrazole derivative, which can be conceptually derived from a pyrazine precursor. The cyclization is then typically achieved by reacting the aminopyrazole with a β-dicarbonyl compound or its equivalent.

The following table provides examples of the synthesis of fused heterocyclic systems from precursors analogous to derivatives of this compound.

| Starting Material | Reagent(s) | Fused Heterocyclic System |

| 2-Aminopyrazine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyrazine |

| 2-Amino-3-chloropyrazine | α-Chloro-p-fluoroacetophenone | 8-Chloro-6-(4-fluorophenyl)imidazo[1,2-a]pyrazine |

| 5-Amino-1H-pyrazole | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine |

| 3-Amino-1H-pyrazole | Ethyl acetoacetate | 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one |

This table illustrates general synthetic routes to fused heterocyclic systems that could be adapted for derivatives of this compound.

Structure-Reactivity Relationships

The reactivity of this compound is fundamentally governed by the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This substituent exerts a powerful inductive effect (-I effect) on the pyrazine ring, significantly decreasing its electron density. This electron deficiency has several important consequences for the molecule's chemical behavior.

The pyrazine ring in this compound is highly activated towards nucleophilic attack. The electron-withdrawing -CF3 group enhances the electrophilic character of the carbon atoms in the pyrazine ring, making them more susceptible to reaction with nucleophiles. This is a key principle in understanding the amination and amidation reactions discussed previously, as well as other nucleophilic substitution reactions.

Furthermore, the acidity of the hydroxyl group in the pyrazin-2-ol tautomer is increased due to the electron-withdrawing effect of the -CF3 group. This facilitates deprotonation and the formation of the corresponding pyrazinolate anion. The tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms is also influenced by the electronic properties of the substituents on the ring.

In the context of forming fused heterocyclic systems, the enhanced electrophilicity of the pyrazine ring can facilitate intramolecular cyclization reactions where a nucleophilic group attached to a side chain attacks a ring carbon atom. The trifluoromethyl group, by rendering the ring more electron-poor, can be expected to accelerate such cyclization processes.

The table below summarizes the key structure-reactivity relationships for this compound.

| Structural Feature | Electronic Effect | Consequence on Reactivity |

| Trifluoromethyl (-CF3) group | Strong electron-withdrawing (-I) | Increases electrophilicity of the pyrazine ring, activating it towards nucleophilic attack. |

| Pyrazin-2-ol moiety | Tautomerism (ol vs. one form) | Influences the site of reaction and the nature of the reactive intermediates. |

| Nitrogen atoms in the pyrazine ring | Basic sites | Can be protonated or act as nucleophiles in certain reactions. |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy, often to within parts-per-million (ppm) levels. This precision allows for the confident assignment of a unique molecular formula.

For 6-Trifluoromethyl-pyrazin-2-ol, the expected molecular formula is C₅H₃F₃N₂O. HRMS analysis would be used to verify this composition. The calculated exact mass (monoisotopic mass) for the neutral molecule is 176.01955 u. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Expected [M+H]⁺ ion: C₅H₄F₃N₂O⁺, with a calculated m/z of 177.02733.

Expected [M-H]⁻ ion: C₅H₂F₃N₂O⁻, with a calculated m/z of 175.01178.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed atomic connectivity and structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei (primarily ¹H, ¹³C, and ¹⁹F) in a magnetic field, NMR provides information on the chemical environment, proximity, and coupling of atoms. Although a complete, published NMR dataset for this compound is not available, the expected spectra can be predicted based on its structure and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine (B50134) ring and the hydroxyl proton. The pyrazine ring protons are in different chemical environments and should appear as distinct signals.

Pyrazine Protons (H-3 and H-5): These two protons would likely appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. They would appear as two doublets, as they are coupled to each other.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature. It would likely appear as a broad singlet. In the presence of its tautomeric form (a pyrazinone), this proton would be an N-H proton, which also typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.5 - 8.5 | Doublet (d) | 2-4 |

| H-5 | 7.5 - 8.5 | Doublet (d) | 2-4 |

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyrazine ring and the trifluoromethyl group.

Pyrazine Ring Carbons: Four signals are expected for the sp²-hybridized carbons of the pyrazine ring. The carbon bearing the hydroxyl group (C-2) would be significantly deshielded (shifted downfield). The carbon attached to the electron-withdrawing CF₃ group (C-6) would also be downfield and would appear as a quartet due to coupling with the three fluorine atoms. The two carbons bearing protons (C-3 and C-5) would appear at intermediate chemical shifts.

Trifluoromethyl Carbon (-CF₃): This carbon signal will be characterized by a large one-bond coupling constant (¹JC-F) with the fluorine atoms, resulting in a distinct quartet. Its chemical shift is typically in the range of δ 115-130 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 155 - 165 | Singlet |

| C-3 | 120 - 140 | Singlet |

| C-5 | 120 - 140 | Singlet |

| C-6 | 140 - 150 | Quartet (q) |

¹⁹F NMR is highly specific for analyzing fluorine-containing compounds. The trifluoromethyl group in this compound is expected to produce a single signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of the CF₃ group is sensitive to its electronic environment. For a CF₃ group attached to an aromatic ring, the signal typically appears between δ -60 and -70 ppm relative to a CFCl₃ standard. This signal is expected to be a singlet, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

To confirm the structural assignments from 1D NMR, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the two pyrazine protons (H-3 and H-5) would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-3 signal and the C-3 signal, and between the H-5 signal and the C-5 signal, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the placement of substituents. For instance, the H-5 proton would be expected to show a correlation to the C-6 (bearing the CF₃ group) and C-3 carbons. The H-3 proton would show correlations to the C-2 (bearing the -OH group) and C-5 carbons. These correlations would definitively establish the 6- and 2- positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. While less critical for a simple structure like this, it could confirm the spatial proximity of the ring protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group.

C=N and C=C Stretching: The pyrazine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the region of 1400 to 1650 cm⁻¹.

C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands in the IR spectrum, typically found in the 1100-1350 cm⁻¹ region, corresponding to the C-F stretching vibrations.

Aromatic C-H Stretching: Weak to medium bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group / Vibration | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| C=N / C=C Ring Stretch | 1400 - 1650 | Medium to Strong | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Very Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No experimental data on the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or the specific electronic transitions (e.g., π → π, n → π) for this compound were found in the public scientific literature.

X-ray Crystallography for Solid-State Structure Determination

A search for single-crystal X-ray diffraction data for this compound did not yield any publicly available crystal structures. Therefore, a detailed analysis of its solid-state conformation and intermolecular interactions is not possible.

Without a determined crystal structure, information on the crystal system, space group, unit cell dimensions, and the nature of intermolecular forces such as hydrogen bonding involving the hydroxyl group and potential halogen bonding from the trifluoromethyl group cannot be provided.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and other properties.

Tautomerism and Isomerism Studies of Pyrazinol Moiety

Pyrazinols, like many hydroxypyridines and other hydroxy-substituted nitrogen heterocycles, can exist in tautomeric forms. This equilibrium is a critical aspect of their chemistry.

Solvent Effects on Tautomeric Equilibrium

The chemical behavior of 6-Trifluoromethyl-pyrazin-2-ol is significantly influenced by tautomerism, a phenomenon where the compound exists as a dynamic equilibrium of two or more interconvertible isomers. For this molecule, the primary equilibrium is the lactam-lactim tautomerism between the pyrazin-2-ol (lactim) form and the pyrazin-2(1H)-one (lactam) form. The position of this equilibrium is highly sensitive to the solvent environment, a factor that can be extensively studied using computational methods.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the relative stability of these tautomers in various solvents. researchgate.net By using continuum solvation models such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), researchers can simulate the bulk electrostatic effects of different solvents. mdpi.comnih.gov

Computational studies on analogous heterocyclic systems, like pyridones and pyrimidinones, consistently show that polar protic solvents, such as water or ethanol, preferentially stabilize the more polar lactam tautomer. researchgate.netnih.gov This stabilization arises from strong hydrogen bonding interactions between the solvent molecules and the lactam's N-H and carbonyl (C=O) groups. nih.govamazonaws.com Conversely, in non-polar, aprotic solvents like hexane (B92381) or chloroform, the lactim form is often predicted to be more stable or to exist in a more balanced equilibrium with the lactam form. amazonaws.com For this compound, the electron-withdrawing nature of the trifluoromethyl group is also expected to influence the acidity of the proton and the polarity of the molecule, thereby modulating the solvent-tautomer interactions.

The table below illustrates hypothetical relative energies for the tautomers of this compound in different solvents, as would be predicted by DFT calculations.

| Solvent | Dielectric Constant (ε) | Predicted More Stable Tautomer | Calculated Relative Energy (ΔE, kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | Lactim (pyrazin-2-ol) | -1.5 |

| Chloroform | 4.8 | Lactim (pyrazin-2-ol) | -0.8 |

| Ethanol | 24.6 | Lactam (pyrazin-2-one) | +1.2 |

| Water | 78.4 | Lactam (pyrazin-2-one) | +2.5 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which is crucial for structure elucidation and for identifying the dominant tautomeric form in different conditions. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. mdpi.combohrium.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, distinct differences are expected between the tautomers. The lactam form would show a signal for an N-H proton, while the lactim form would exhibit an O-H proton signal. The chemical shifts of the carbon atoms within the pyrazine (B50134) ring would also differ significantly, particularly the carbon atom at position 2 (C2), which is a C=O in the lactam and a C-O in the lactim. Comparing computed shifts with experimental data is a standard method for tautomer assignment. researchgate.netrsc.org

IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental IR spectra. mdpi.com The most diagnostic difference between the tautomers would be the presence of a strong carbonyl (C=O) stretching band (typically ~1650-1700 cm⁻¹) for the lactam form, which would be absent in the lactim form. The lactim tautomer, in contrast, would be characterized by an O-H stretching vibration (~3200-3600 cm⁻¹). mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra. researchgate.netnih.gov The lactam and lactim forms of this compound are expected to have different electronic structures and thus different absorption maxima (λ_max). Such calculations can help deconvolute experimental spectra of tautomeric mixtures in various solvents. mdpi.com

| Spectroscopic Parameter | Predicted Feature for Lactam Form | Predicted Feature for Lactim Form | Computational Method |

|---|---|---|---|

| ¹H NMR Chemical Shift | N-H proton signal | O-H proton signal | DFT (e.g., B3LYP/6-311++G(d,p)) |

| IR Vibrational Frequency | Strong C=O stretch (~1670 cm⁻¹) | O-H stretch (~3400 cm⁻¹) | DFT (e.g., B3LYP/6-311++G(d,p)) |

| UV-Vis Absorption (λ_max) | Distinct electronic transition | Shifted electronic transition | TD-DFT |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. rsc.orgmdpi.com For a compound like this compound, DFT calculations can be used to model potential reaction pathways, such as its synthesis, tautomerization, or subsequent functionalization.

The process involves mapping the potential energy surface of the reaction. Geometries of reactants, intermediates, and products are optimized as energy minima, while transition states are located as first-order saddle points, which are characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

For example, in a hypothetical nucleophilic substitution reaction on the pyrazine ring, computational models could compare different possible pathways. By calculating the activation energies for each potential step, the most energetically favorable (and therefore most likely) reaction mechanism can be identified. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the intended reactant and product minima on the potential energy surface. These analyses provide a detailed, step-by-step understanding of the reaction, including the precise structure of the high-energy transition state. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. nih.gov

These simulations, which rely on molecular mechanics force fields, can reveal several key dynamic properties:

Conformational Flexibility: MD tracks the changes in bond lengths, angles, and dihedral angles over time, providing a picture of the molecule's flexibility. A key aspect for this compound would be the conformational preference and rotational barrier of the trifluoromethyl group, which can influence its interactions with its environment. researchgate.net

Solvation Dynamics: Simulations explicitly model the interactions between the solute and individual solvent molecules. This allows for the analysis of hydrogen bond lifetimes, the structure of the solvation shell, and the diffusion of the molecule through the solvent. rawdatalibrary.net

Interaction with Biomolecules: If placed in a system with a larger biomolecule, such as a protein, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking and to explore conformational changes in both the ligand and the protein upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach relies on calculating numerical representations of molecular features, known as molecular descriptors. semanticscholar.orgijournalse.org For this compound, a wide range of descriptors can be calculated to build QSAR models that could predict its potential biological activities, such as enzyme inhibition or receptor binding.

The trifluoromethyl group is particularly significant in QSAR studies as it strongly influences several key descriptors. mdpi.comnih.gov It is a potent electron-withdrawing group and is significantly more lipophilic than a hydrogen or methyl group. mdpi.comnih.gov

Key classes of molecular descriptors relevant to this compound include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. semanticscholar.orgresearchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions. The most common descriptor is the partition coefficient, LogP. The CF₃ group significantly increases LogP. mdpi.com

Steric/Topological Descriptors: These relate to the size, shape, and connectivity of the molecule. Examples include molecular weight, molar refractivity, surface area, and topological indices that encode structural branching. nih.gov

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and charge-transfer interactions. Influenced by the electron-withdrawing CF₃ group. semanticscholar.org |

| Electronic | Dipole Moment | Describes molecular polarity, affecting solubility and electrostatic interactions. |

| Hydrophobic | LogP | Measures lipophilicity, crucial for pharmacokinetics. The CF₃ group provides a large positive contribution. mdpi.com |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding site fit. semanticscholar.org |

| Topological | Topological Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane transport. |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein or other receptor, allowing for the prediction of binding affinity and interaction patterns. researchgate.net For this compound, docking simulations can be used to screen for potential biological targets and to understand the structural basis of its activity. jetir.org

The process involves computationally placing the 3D structure of the ligand into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, with more negative values indicating stronger binding. nih.govcivilica.com

Analysis of the docked pose of this compound would focus on identifying key intermolecular interactions:

Hydrogen Bonds: The hydroxyl/amine and carbonyl groups of the pyrazinol/pyrazinone core are potent hydrogen bond donors and acceptors, respectively, and are likely to form critical interactions with amino acid residues in a binding pocket. nih.gov

Hydrophobic Interactions: The pyrazine ring itself can engage in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Specific Trifluoromethyl Group Interactions: The CF₃ group can participate in favorable hydrophobic interactions. mdpi.com Due to the high electronegativity of the fluorine atoms, it can also engage in dipole-dipole or orthogonal multipolar interactions with backbone carbonyls or other polar groups in the protein, which can significantly enhance binding affinity. researchgate.net

Docking studies on pyrazine derivatives have identified them as inhibitors of various enzymes, including tyrosine kinases and bacterial enzymes like DprE1. nih.govcivilica.com

| Interaction Type | Potential Moiety on Ligand | Potential Interacting Residue on Protein | Example Reference |

|---|---|---|---|

| Hydrogen Bond (Donor) | -OH (lactim) or N-H (lactam) | Asp, Glu, Ser, Thr (side chain O) or Backbone C=O | nih.gov |

| Hydrogen Bond (Acceptor) | Ring N atoms, C=O (lactam) | Lys, Arg, His (side chain N-H) or Backbone N-H | civilica.com |

| Hydrophobic/π-Stacking | Pyrazine ring | Phe, Tyr, Trp, Leu, Val | civilica.com |

| Hydrophobic/Multipolar | -CF₃ group | Ala, Val, Leu, Ile or Backbone C=O | researchgate.net |

Exploration of Molecular Interactions and Mechanisms of Biological Activity Non Clinical Focus

Investigation of Molecular Target Identification and Engagement

Research into pyrazine (B50134) and pyrimidine (B1678525) derivatives bearing a trifluoromethyl group has identified several key molecular targets. While specific target engagement studies for 6-Trifluoromethyl-pyrazin-2-ol are not extensively detailed in available literature, related structures have shown interaction with critical proteins involved in cell signaling and disease progression. For instance, pyrazolylpyrimidinones, which share a similar heterocyclic core, have been investigated for their potential to chelate iron, suggesting a mode of action that could interfere with metabolic processes in pathogens like Mycobacterium tuberculosis. acs.org Furthermore, trifluoromethyl-substituted pyridine (B92270) and pyrimidine moieties are integral components of inhibitors targeting the PI3K/mTOR pathway, a central regulator of cell growth and proliferation. acs.org In these inhibitors, the trifluoromethyl-aryl moiety situates within the ATP-binding site of the kinase, highlighting its direct role in target engagement. acs.org

Enzyme Inhibition Studies and Kinetic Analysis (e.g., DPP-IV, Carbonic Anhydrase, CDK2)

Derivatives containing the trifluoromethyl-pyrazin or a similar scaffold have been evaluated as inhibitors of several key enzyme classes.

DPP-IV: Dipeptidyl peptidase-IV (DPP-IV) is a well-established target for type 2 diabetes therapy. nih.gov The trifluoromethyl group is a key feature in some potent DPP-IV inhibitors. For example, in the inhibitor Gemigliptin, the -CF3 groups on the pyrimidino piperidine (B6355638) structure form a primary association with the S2 comprehensive subsite of the DPP-IV enzyme, an interaction that enhances both the potency and selectivity of the drug. mdpi.com The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which in turn enhances glucose-stimulated insulin (B600854) secretion. nih.govmdpi.com

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for maintaining acid-base balance. nih.gov Various isoforms are targets for treating conditions like glaucoma and cancer. rsc.orgdrugbank.com Sulfonamides incorporating pyrazole (B372694) moieties have been designed as CA inhibitors, with some derivatives showing potent, isoform-selective inhibition of cytosolic (hCA I, II) and tumor-associated (hCA IX, XII) isoforms. nih.govrsc.orgmdpi.commdpi.com While direct inhibition data for this compound is scarce, the broader class of heterocyclic sulfonamides demonstrates that specific substitution patterns can yield highly selective inhibitors. mdpi.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a strategy in cancer therapy. nih.govnih.gov A novel and selective CDK2 inhibitor, INX-315, has been shown to induce cell cycle arrest and senescence in solid tumors. nih.gov Though the specific structure of INX-315 is not detailed as containing a pyrazine ring, the development of selective inhibitors highlights the therapeutic potential of targeting CDK2. nih.govresearchgate.net The general strategy involves designing molecules that fit into the ATP-binding pocket of the kinase, a role for which heterocyclic compounds are well-suited. novartis.com

The mode of inhibition for these compounds is typically competitive, involving binding to the active site of the target enzyme. For kinase inhibitors, molecules often interact with the ATP-binding pocket, preventing the phosphorylation of substrate proteins. acs.org In the case of DPP-IV inhibitors, the interaction with specific subsites, such as the S2 pocket, is crucial for achieving high affinity and selectivity over related enzymes like DPP8 and DPP9. mdpi.comsemanticscholar.org Similarly, for carbonic anhydrase inhibitors, the binding of the sulfonamide group to the zinc ion in the active site is a classic mechanism, with the rest of the molecule's structure determining isoform selectivity through interactions with other residues in the active site. rsc.orgmdpi.com

Modulation of Specific Cellular Pathways (in vitro/cellular models)

In cellular models, trifluoromethyl-containing heterocyclic compounds have demonstrated the ability to modulate critical signaling pathways. For example, pan-class I PI3K/mTOR inhibitors featuring a 4-(trifluoromethyl)pyridin-2-amine moiety effectively block the PI3K/mTOR pathway, which is hyperactivated in many cancers. acs.orgresearchgate.net This inhibition leads to downstream effects such as the suppression of Akt activation, resulting in reduced cell proliferation and survival. mdpi.com Similarly, CDK2 inhibitors induce cell cycle arrest by preventing the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1/S transition. nih.gov These cellular effects confirm the on-target activity of the compounds and their potential as modulators of disease-relevant pathways.

Structure-Activity Relationships (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For pyrazolylpyrimidinones, SAR exploration has shown that fixing a trifluoromethyl group at the C6-position of the pyrimidinone core can increase solubility and the selective index against certain biological targets. acs.org The introduction of different substituents on the pyrazole ring was then explored to fine-tune activity. acs.org

| Compound Modification | Target | Effect on Activity | Reference |

| C6-CF3 on Pyrimidinone | Mtb | Increased solubility and selectivity index | acs.org |

| Bulky alkyls at R5 of Pyrazole | Mtb | Tolerated for activity but with lower selectivity index | acs.org |

| C4-CF3 on Pyrimidine | PI3Kα | Enhanced cellular and in vitro activity | acs.org |

| C3-CF3 on Pyridine | PI3Kα | Diminished binding affinity | acs.org |

The trifluoromethyl group plays a multifaceted role in molecular recognition. mdpi.comresearchgate.net Its strong electron-withdrawing nature can alter the electronic properties of the heterocyclic ring system, influencing interactions with target proteins. wechemglobal.comresearchgate.net The -CF3 group can participate in electrostatic and hydrogen bonding interactions, enhancing binding affinity. mdpi.comresearchgate.net Its size, which is larger than a methyl group, can also lead to improved hydrophobic interactions and increased selectivity by occupying specific pockets within a binding site. mdpi.com For instance, replacing a methyl group with a trifluoromethyl group on a pyrimidine core enhanced activity towards PI3Kα while diminishing affinity for mTOR, thereby improving the selectivity profile. acs.org This ability to fine-tune binding properties makes the -CF3 group a valuable tool in drug design. nih.gov

A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes. nih.gov Replacing a metabolically vulnerable methyl or hydrogen group with a trifluoromethyl group is a common strategy to block metabolic hotspots, thereby increasing the half-life of a compound. nih.govnih.gov Studies have shown that trifluoromethyl substitution can have a "global protective effect," reducing metabolism at other sites in the molecule as well. nih.gov This increased stability ensures that the compound can maintain its effective concentration and exert its biological activity for a longer duration. wechemglobal.com

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for 6-Trifluoromethyl-pyrazin-2-ol

The academic research landscape for nitrogen-containing heterocycles featuring a trifluoromethyl (CF3) group is both broad and deep, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.org The incorporation of a CF3 group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design. researchgate.net Pyrazine (B50134) derivatives, in particular, are recognized for their diverse biological activities and are core components of several approved drugs. nih.gov

However, dedicated research focusing specifically on this compound is notably sparse in current scientific literature. Much of the understanding of this compound is therefore inferred from studies on analogous structures, such as other trifluoromethylated heterocycles, 2-hydroxypyrazines, and the extensively studied 2-hydroxypyridine/2-pyridone system. nih.govnih.gov

A central and critical aspect of the chemistry of 2-hydroxypyrazines is their existence as a tautomeric equilibrium between the enol form (hydroxypyrazine) and the keto form (pyrazinone). The position of this equilibrium is highly sensitive to factors like solvent polarity and the electronic nature of other substituents on the ring. nih.govwuxibiology.com For this compound, the powerful electron-withdrawing nature of the CF3 group is expected to significantly influence this tautomeric balance, yet this has not been experimentally determined. Consequently, the field relies on foundational knowledge of physical organic chemistry and the behavior of related compounds to predict its properties and potential reactivity.

Identification of Unresolved Challenges and Knowledge Gaps

The limited direct investigation into this compound presents several fundamental challenges and knowledge gaps that hinder its potential application.

Definitive Synthetic Route: While general methods for synthesizing 2-hydroxypyrazines exist, such as the Jones synthesis involving the condensation of 1,2-dicarbonyls with α-aminoamides, a well-established, high-yield, and scalable protocol specifically for this compound is not documented. beilstein-journals.org The availability and reactivity of the required trifluoromethylated precursors pose a significant synthetic challenge.

Tautomeric Equilibrium: The most significant knowledge gap is the lack of quantitative data on the keto-enol tautomerism between this compound and its corresponding pyrazinone form (6-trifluoromethyl-1H-pyrazin-2-one). Understanding which tautomer predominates under various conditions (e.g., in solid state vs. different solvents) is crucial, as the two forms possess distinct reactivity, hydrogen bonding capabilities, and pharmacological profiles.

Physicochemical Characterization: There is a lack of basic experimental data for the compound. Essential properties such as pKa, solubility, crystal structure, and detailed spectroscopic analysis (NMR, IR, UV-Vis) have not been reported. This missing information precludes a deep understanding of its chemical behavior.

Reactivity Profile: The chemical reactivity of this compound remains unexplored. A systematic investigation of its behavior in key organic reactions, including substitutions, derivatization at the nitrogen or oxygen atoms, and metal-catalyzed cross-coupling, has not been undertaken.

Promising Avenues for Future Research and Development

Addressing the aforementioned gaps provides a clear roadmap for future research. The unique electronic character of this compound makes it a compelling target for synthetic, computational, and medicinal chemistry.

Future synthetic research should focus on establishing reliable and efficient access to this compound. One promising avenue is the adaptation of classical condensation reactions using trifluoromethylated building blocks. A more modern approach involves the late-stage trifluoromethylation of a pre-existing pyrazin-2-ol scaffold. Recent advances in photoredox catalysis and radical chemistry have enabled the direct C-H trifluoromethylation of various heterocycles, and these methods could potentially be applied to pyrazinones. pnas.orgacs.org Developing a robust synthetic protocol is the gateway to all further investigation of this molecule.

Once the compound is readily accessible, a systematic exploration of its reactivity is paramount. Key studies should include:

N- and O-Functionalization: Investigating alkylation, acylation, and arylation reactions to produce a library of derivatives. The regioselectivity of these reactions will be highly dependent on the dominant tautomeric form.

Ring Substitution: Probing the pyrazine core's susceptibility to electrophilic and nucleophilic aromatic substitution to understand how the CF3 and hydroxyl/oxo groups direct reactivity.

Cross-Coupling Reactions: Converting the hydroxyl group to a triflate or halide would enable the use of powerful cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents onto the pyrazine ring.

This exploration would not only build a fundamental understanding of the molecule's chemistry but also generate a library of novel compounds for biological screening.

Given the lack of experimental data, computational chemistry offers a powerful and efficient tool to predict the fundamental properties of this compound.

Tautomer Stability: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the keto and enol tautomers in the gas phase and in various solvents using implicit and explicit solvent models. wuxibiology.com This would provide critical insight into the tautomeric equilibrium.

Spectroscopic Prediction: Computational models can predict NMR and IR spectra, which would be invaluable in aiding the characterization of the synthesized compound and confirming the dominant tautomeric form.

Reactivity and Mechanistic Insights: Modeling reaction pathways can help predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed reactivity, and guide the design of new synthetic transformations.

| Research Avenue | Rationale / Objective | Key Methodologies |

|---|---|---|

| Efficient Synthesis | To enable access to the compound for further study. | Adaptation of classical condensations; Late-stage C-H trifluoromethylation; Photoredox catalysis. |

| Novel Reactivity | To build a library of derivatives and understand fundamental chemical behavior. | N/O-alkylation/acylation; Electrophilic/nucleophilic substitution; Metal-catalyzed cross-coupling. |

| Computational Modeling | To predict properties and guide experimental work in the absence of data. | Density Functional Theory (DFT); Solvation models; Reaction pathway modeling. |

| Mechanistic Elucidation | To understand the molecular basis of any future identified biological activity. | Enzyme kinetics; X-ray crystallography; Cryo-electron microscopy; Site-directed mutagenesis. |

Should derivatives of this compound exhibit promising biological activity, elucidating their molecular mechanism of action will be a critical future step. This involves identifying the specific biological target (e.g., enzyme, receptor) and understanding the binding interactions at an atomic level. Techniques such as X-ray crystallography or cryo-electron microscopy of the ligand-target complex could reveal the precise binding mode. These studies would clarify the role of the trifluoromethyl group and the pyrazinone core in achieving biological efficacy, providing a foundation for subsequent structure-based drug design and optimization.

Expansion of Non-Biological Chemical and Materials Applications

While a significant portion of research on trifluoromethylated heterocycles is driven by biological applications, the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group also position compounds like this compound as valuable building blocks for advanced materials. The expansion into non-biological applications is an emerging area of interest, focusing on leveraging the compound's electronic and structural features.

One promising area is in the development of organic electronics . The electron-withdrawing nature of both the pyrazine ring and the trifluoromethyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is a critical feature for designing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. For instance, fluorinated pyrazine-based donor-acceptor conjugated polymers have been synthesized for use in polymer solar cells. rsc.org The introduction of fluorine atoms onto the pyrazine unit was found to lower the HOMO energy level, which is expected to increase the open-circuit voltage in the resulting solar cell devices. rsc.org Following this principle, this compound could serve as a key monomer or intermediate for polymers or small molecules in organic electronic applications, potentially contributing to more efficient and stable devices. Similarly, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been investigated as emitters in OLEDs, demonstrating bluish-green light emission. mdpi.comresearchgate.net

In the field of polymer chemistry , the incorporation of fluorinated moieties like the trifluoromethyl group into a polymer backbone can confer remarkable properties. rsc.org These include high thermal stability, chemical inertness, and hydrophobicity. Fluoropolymers are known for their resistance to chemical attack and high temperatures. mt.com Therefore, this compound could be utilized in the synthesis of specialty fluorinated polymers. Such materials could find applications as high-performance coatings, chemically resistant membranes, or advanced lubricants where durability in harsh environments is paramount. mt.com

Furthermore, the nitrogen atoms in the pyrazine ring and the hydroxyl group make this compound a candidate for use as a ligand in coordination chemistry . Pyrazine-based ligands are extensively used to construct coordination complexes and polymers due to their ability to bridge metal centers. mdpi.com The presence of the electron-withdrawing trifluoromethyl group can significantly modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity, magnetic properties, and stability. chemrxiv.org For example, 5-methyl-3-(trifluoromethyl)-1H-pyrazole has been used to synthesize coordination compounds with transition metals, highlighting the interest in how trifluoromethyl groups influence the properties of metal complexes. chemrxiv.org By extension, this compound could be used to create novel metal-organic frameworks (MOFs) or coordination polymers with tailored electronic and structural characteristics for applications in catalysis or gas storage.

Broader Implications for Trifluoromethylated Heterocycle Chemistry and Fluorine Chemistry

The study and application of compounds like this compound have broader implications that extend across the fields of fluorine chemistry and heterocyclic chemistry. The trifluoromethyl group is not merely a placeholder but a powerful modulator of molecular properties, and its incorporation into heterocyclic scaffolds has become a cornerstone of modern chemical design.

The CF₃ group is often considered a "super-halogen" or "pseudo-halogen" because its strong electron-withdrawing inductive effect can significantly alter the reactivity and electronic landscape of the parent heterocycle. nih.gov This has profound consequences for synthesis and functionalization. For heterocyclic rings like pyrazine, which are already electron-deficient, the addition of a CF₃ group further enhances this property, influencing the regioselectivity of subsequent chemical transformations. nih.gov This allows chemists to fine-tune the electronic characteristics of molecules, which is a fundamental aspect in the design of not only pharmaceuticals and agrochemicals but also functional materials. researchgate.netmdpi.com

The unique properties conferred by the CF₃ group—such as increased lipophilicity, metabolic stability, and binding affinity—have made trifluoromethylated heterocycles privileged structures in medicinal chemistry. researchgate.netmdpi.com However, these same properties are increasingly being exploited in materials science. nih.govresearchgate.net The stability of the C-F bond, one of the strongest in organic chemistry, contributes to the robustness of materials designed for demanding applications. mdpi.com The ability of the CF₃ group to influence intermolecular interactions and crystal packing is also critical in the design of organic semiconductors and other ordered materials.

Furthermore, the development of synthetic methodologies to introduce trifluoromethyl groups into heterocyclic systems is a major driver of innovation in fluorine chemistry. researchgate.netnih.gov The synthesis of molecules like this compound often requires specialized reagents and reaction conditions, pushing the boundaries of synthetic organic chemistry. The creation of a diverse library of trifluoromethylated heterocyclic building blocks provides chemists with a versatile toolkit for constructing complex molecules with precisely controlled properties. researchgate.netrsc.org These building blocks are crucial for exploring new chemical space and discovering novel compounds with unique functions, solidifying the central role of fluorine in the development of advanced chemical entities for a wide array of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-trifluoromethyl-pyrazin-2-ol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves introducing trifluoromethyl and hydroxyl groups onto a pyrazine ring. A common approach includes fluorination of precursor compounds (e.g., 2-chloro-pyrazine derivatives) using agents like potassium fluoride in dimethyl sulfoxide (DMSO) at controlled temperatures (60–80°C). Post-fluorination, hydroxylation is achieved via hydrolysis under acidic or basic conditions. Yield optimization requires precise stoichiometric control of fluorinating agents and reaction time monitoring .

- Key Considerations : Impurities from incomplete fluorination or over-oxidation can be minimized using HPLC purification (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?

- Analytical Techniques :

- NMR : NMR is critical for verifying trifluoromethyl group presence (δ ≈ -60 to -70 ppm). NMR confirms hydroxyl proton integration (δ 10–12 ppm, broad singlet).

- X-ray Crystallography : Resolves regiochemical ambiguities; pyrazine ring planarity and hydrogen bonding between hydroxyl and adjacent nitrogen are key indicators .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: 183.03 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Analysis : The electron-withdrawing trifluoromethyl group activates the pyrazine ring toward nucleophilic attack at the 3- and 5-positions. Density functional theory (DFT) studies suggest that the hydroxyl group stabilizes transition states through hydrogen bonding, lowering activation energy. Kinetic isotope effect (KIE) experiments with deuterated solvents (e.g., DO) can validate proton transfer steps .

- Contradictions : Some studies report unexpected regioselectivity in polar aprotic solvents (e.g., DMF), likely due to solvation effects on transition state geometry .

Q. How do structural modifications of this compound influence its bioactivity in medicinal chemistry applications?

- Structure-Activity Relationship (SAR) :

- Trifluoromethyl Position : Moving the CF group to the 5-position reduces antimicrobial activity by 40%, as shown in comparative assays against Staphylococcus aureus .

- Hydroxyl Group Replacement : Substituting the hydroxyl with an amino group enhances solubility but decreases binding affinity to bacterial dihydrofolate reductase (IC increases from 2.1 µM to 8.7 µM) .

- Methodological Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) correlate steric/electronic effects with target engagement .

Q. How can conflicting data on the compound’s thermal stability be resolved?

- Data Reconciliation : Discrepancies in decomposition temperatures (reported ranges: 180–220°C) arise from differing analytical methods:

- TGA : Slow heating rates (5°C/min) in nitrogen show a single decomposition event at 210°C.

- DSC : Rapid heating (20°C/min) in air reveals two endothermic peaks (180°C and 205°C), likely due to oxidative degradation .

- Best Practices : Standardize testing protocols (e.g., ASTM E2550) and use inert atmospheres for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.